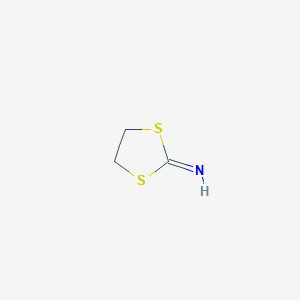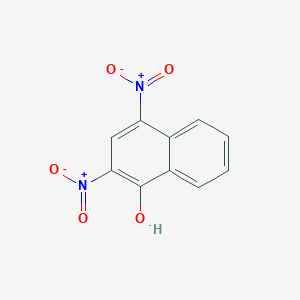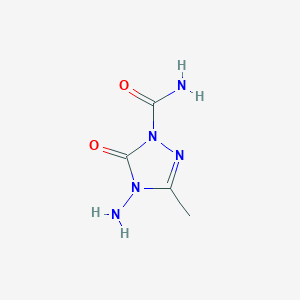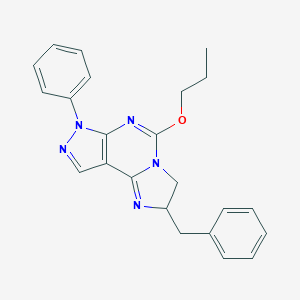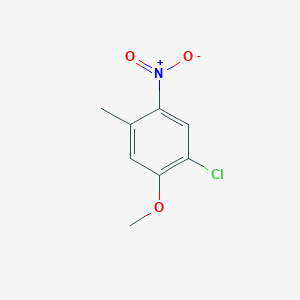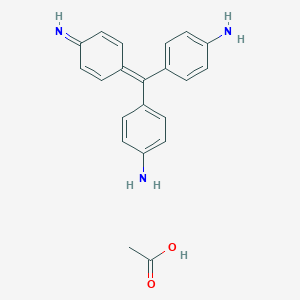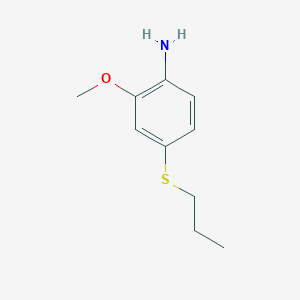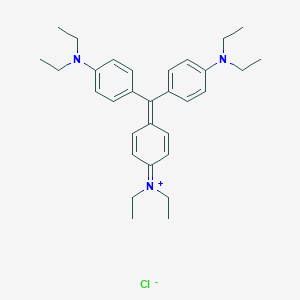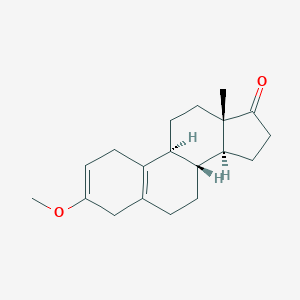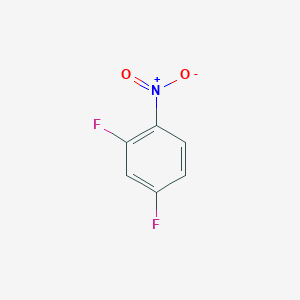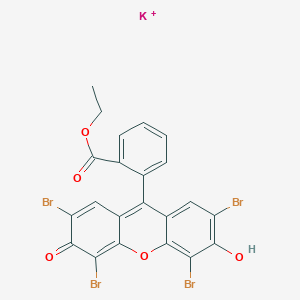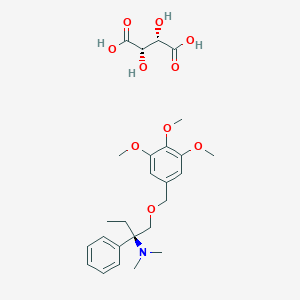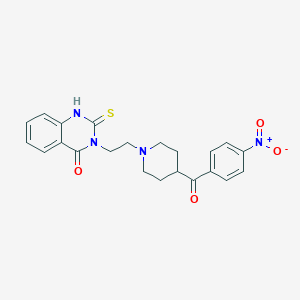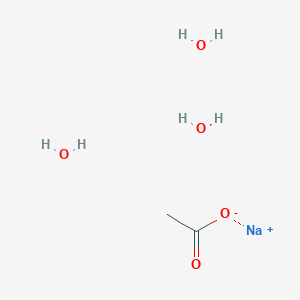
Sodium acetate trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙酸钠,化学式为 ( \text{C}2\text{H}_3\text{NaO}_2 ),是乙酸的钠盐。它是一种无色无味的固体,高度溶于水。 乙酸钠因其多功能的性质,常用于各种工业和实验室应用 {_svg_1} .
合成路线和反应条件:
-
实验室制备: 乙酸钠可以通过乙酸与碳酸氢钠或碳酸钠反应合成。 反应如下: [ \text{CH}3\text{COOH} + \text{NaHCO}_3 \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{CO}_3 ] 生成的碳酸 (( \text{H}_2\text{CO}_3 )) 分解为二氧化碳 (( \text{CO}_2 )) 和水 (( \text{H}_2\text{O} )) {_svg_3}.
-
工业生产: 在工业上,乙酸钠是通过乙酸与氢氧化钠在水溶液中反应制备的: [ \text{CH}3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} ] 这种方法高效且广泛应用于大规模生产 {_svg_4}.
反应类型:
-
脱羧反应: 乙酸钠在与碱石灰(氢氧化钠和氧化钙的混合物)一起加热时会发生脱羧反应,生成甲烷: [ \text{CH}3\text{COONa} + \text{NaOH} \rightarrow \text{CH}_4 + \text{Na}_2\text{CO}_3 ]
-
酯化反应: 乙酸钠与卤代烷烃(如溴乙烷)反应生成酯: [ \text{CH}_3\text{COONa} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{NaBr} ]
常用试剂和条件:
试剂: 氢氧化钠、乙酸、卤代烷烃。
条件: 反应通常在加热或水溶液中进行。
主要产物:
科学研究应用
乙酸钠在科学研究中有着广泛的应用:
化学: 用作各种化学反应中的缓冲剂,以及醋酸根离子的来源。
生物学: 用于沉淀核酸和蛋白质,以及作为细菌培养的碳源。
医药: 用于静脉注射液中纠正低钠血症,以及作为代谢性酸中毒的碱化剂。
作用机制
乙酸钠通过多种机制发挥作用:
缓冲作用: 它通过在溶液中保持稳定的 pH 值来充当缓冲剂,这在生化和工业过程中至关重要。
相似化合物的比较
乙酸钠可以与其他羧酸的钠盐进行比较:
甲酸钠 (( \text{HCOONa} )): 类似于作为羧酸的钠盐,但甲酸钠的应用不同,例如用于除冰和作为还原剂。
丙酸钠 (( \text{C}2\text{H}_5\text{COONa} )): 用作食品防腐剂和防止霉菌生长。
二乙酸钠 (( \text{C}_4\text{H}_7\text{NaO}_4 )): 乙酸钠和乙酸的组合,用作防腐剂和调味剂 {_svg_9}
乙酸钠因其多功能性和在不同领域的广泛应用而独树一帜,使其成为研究和工业中不可或缺的化合物。
属性
Key on ui mechanism of action |
It works as a source of sodium ions especially in cases of hyponatremic patients. Sodium has a primary role in regulating extracellular fluid volume. It controls water distribution, fluid and electrolyte balance and the osmotic pressure of body fluids. Sodium is also involved in nerve conduction, muscle contraction, acid-base balance and cell nutrient uptake. |
|---|---|
CAS 编号 |
6131-90-4 |
分子式 |
C2H6NaO3 |
分子量 |
101.06 g/mol |
IUPAC 名称 |
sodium;acetate |
InChI |
InChI=1S/C2H4O2.Na.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI 键 |
PNNIIULEYDEVIV-UHFFFAOYSA-N |
杂质 |
Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds. |
SMILES |
CC(=O)[O-].O.O.O.[Na+] |
手性 SMILES |
CC(=O)[O-].O.O.O.[Na+] |
规范 SMILES |
CC(=O)O.O.[Na] |
颜色/形态 |
WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS Colorless |
密度 |
1.528 g/ml 1.5 g/cm³ |
熔点 |
324 °C 328 °C |
Key on ui other cas no. |
6131-90-4 |
物理描述 |
Dry Powder; Pellets or Large Crystals; Liquid Anhydrous:White, odourless, granular, hygroscopic powder White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER. |
相关CAS编号 |
6131-90-4 (Parent) 127-09-3 (anhydrous) |
溶解度 |
WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C; SLIGHTLY SOL IN ALCOHOL Solubility in water, g/100ml at 20 °C: 46.5 |
同义词 |
Sodium Acetate Sodium Acetate Trihydrate Sodium Acetate, Anhydrous |
蒸汽压力 |
0.00000071 [mmHg] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium acetate trihydrate?
A1: The molecular formula of this compound is CH₃COONa·3H₂O, and its molecular weight is 136.08 g/mol.
Q2: What is the significance of the three water molecules in this compound?
A2: The three water molecules are integral to the crystal structure of this compound. These water molecules form hydrogen bonds with the acetate ions and sodium ions, contributing to the stability of the crystal lattice. []
Q3: How does the presence of water molecules affect the spectroscopic data of this compound?
A3: The water molecules in this compound contribute significantly to its infrared (IR) spectrum. The O-H stretching vibrations of the water molecules result in characteristic broad bands in the IR spectrum, which are distinguishable from the absorption bands of the acetate ion. This allows researchers to differentiate between bulk water and the water molecules specifically bound within the crystal structure of this compound. []
Q4: What makes this compound a promising phase change material (PCM)?
A4: this compound exhibits a high latent heat of fusion (264 J/g) at its melting point of 58°C. [] This means it can store and release a significant amount of heat energy during the melting and solidification processes, making it suitable for thermal energy storage applications. [, , , , , ]
Q5: What are the main challenges associated with using this compound as a PCM?
A5: this compound suffers from two major drawbacks:
- Supercooling: It tends to cool significantly below its melting point before solidifying. [, , , , , , ]
- Phase Separation: During solidification, the anhydrous salt can settle out, reducing the material's energy storage capacity over time. [, , ]
Q6: What strategies have been explored to address the supercooling issue in this compound?
A6: Researchers have investigated various approaches to mitigate supercooling, including:
- Adding Nucleating Agents: Substances like disodium hydrogen phosphate dodecahydrate (DSP) provide nucleation sites for crystal growth, promoting solidification closer to the melting point. [, , , , , , ]
- Incorporating Nanoparticles: Nanomaterials such as AlN, Si₃N₄, ZrB₂, SiO₂, BC₄, and SiB₆ have been studied as potential nucleating agents. []
- Applying External Stimuli: Techniques like ultrasonic radiation [] and electrical initiation [] have shown potential in triggering crystallization and controlling supercooling.
Q7: How can the problem of phase separation in this compound be minimized?
A7: Several methods have been proposed to address phase separation:
- Adding Thickening Agents: Polymers like carboxymethyl cellulose (CMC) increase the viscosity of the molten material, inhibiting the settling of anhydrous salt. [, , , , , ]
- Using Metal Foams: Aluminum and copper foams coated with disodium hydrogen phosphate dodecahydrate have been investigated as supporting structures for this compound. [] These structures can enhance thermal conductivity and potentially limit phase separation by providing a more confined space for crystallization.
- Optimizing Water Content: Research suggests that the amount of water present in the system plays a critical role in phase separation. [] Carefully controlling the water content during preparation and cycling could potentially minimize this issue.
Q8: What are some potential applications of this compound in thermal energy storage systems?
A8: this compound shows promise in various applications, including:
- Solar Heating Systems: It can store solar energy collected during the day and release it for heating purposes at night. [, ]
- Waste Heat Recovery: It can capture waste heat from industrial processes and utilize it for other purposes. []
- Heating Pads: The exothermic crystallization of supercooled this compound is utilized in commercially available hand warmers. []
Q9: What are the key areas of future research on this compound as a PCM?
A9: Further research is needed to:
- Explore the use of novel materials and techniques, such as in-situ nanostructure synthesis, [] to further improve its thermophysical properties.
Q10: What are some alternatives to this compound for thermal energy storage?
A10: While this compound is a promising candidate, other PCMs with different melting temperatures and properties are also being investigated, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
